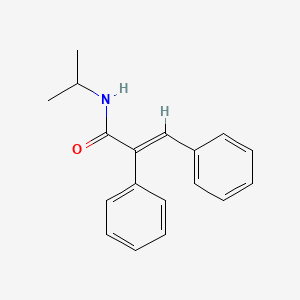

(E)-N-isopropyl-2,3-diphenylacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-diphenyl-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14(2)19-18(20)17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-14H,1-2H3,(H,19,20)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVLOCUHSSXSND-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E N Isopropyl 2,3 Diphenylacrylamide and Its Analogues

Polymerization Approaches

Anionic Polymerization Initiators

Anionic polymerization offers a powerful method for producing well-defined polymers with controlled molecular weights and narrow distributions. acs.org The choice of initiator and additives is crucial for controlling the stereochemistry of the resulting polymer. acs.org Organolithium compounds are commonly employed as initiators. For instance, the anionic polymerization of N-methacryloyl-2-methylaziridine has been successfully initiated with 1,1-diphenyl-3-methylpentyllithium (DMPLi) in the presence of lithium chloride (LiCl) or diethylzinc (B1219324) (Et₂Zn) in THF, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.1). acs.org

The addition of Lewis acids as additives can significantly influence the polymerization process. In the polymerization of N,N-dialkylacrylamides, adding Et₂Zn to organolithium-initiated systems leads to a slower propagation reaction and results in polymers with narrower molecular weight distributions. acs.org Furthermore, additives can control the tacticity of the polymer chain; for example, using a lithium-based initiator with LiCl can produce highly isotactic poly(N,N-diethylacrylamide), whereas a combination with Et₂Zn can increase syndiotactic and heterotactic configurations. acs.org

More recently, Lewis pair systems have been developed for a living/controlled anionic polymerization of dialkyl acrylamides. chemrxiv.org A system comprising zinc triflate (Zn(OTf)₂) and triphenylphosphine (B44618) (PPh₃) has been shown to effectively polymerize monomers like N,N-diethyl acrylamide (B121943) (DEAA) and N,N-dimethyl acrylamide (DMAA) at high temperatures (25–100 °C) within minutes. chemrxiv.org This initiator system is notably tolerant to protic additives like methanol, water, and even open-air conditions, which typically terminate anionic polymerizations. chemrxiv.org

Table 1: Anionic Initiator Systems for N-Substituted Acrylamide Analogues

| Initiator System | Monomer(s) | Key Features/Findings | Reference |

|---|---|---|---|

| 1,1-diphenyl-3-methylpentyllithium (DMPLi) / LiCl | N-methacryloyl-2-methylaziridine | Produces well-defined polymers with narrow MWD (Mw/Mn < 1.1). acs.org | acs.org |

| 1,1-bis[(4'-trimethylsilyl)phenyl]-3-methylpentyllithium / Et₂Zn | N,N-dialkylacrylamides | Slows propagation and narrows molecular weight distribution. acs.org Affects tacticity. acs.org | acs.org |

| Zn(OTf)₂ / PPh₃ (Lewis Pair) | N,N-diethyl acrylamide (DEAA), N,N-dimethyl acrylamide (DMAA) | Enables living/controlled polymerization at high temperatures (25-100°C). chemrxiv.org Tolerant to protic additives and open-air conditions. chemrxiv.org | chemrxiv.org |

Radical Polymerization Initiators

Radical polymerization is a versatile and widely used method for synthesizing polymers from acrylamide-based monomers. youtube.com The process involves initiation, propagation, and termination steps, with the initiator choice being fundamental to starting the reaction. youtube.com

Conventional free radical polymerization (FRP) often employs azo initiators, such as azobisisobutyronitrile (AIBN), or persulfates. nih.govdtic.mil These systems are effective for producing high molecular weight polymers but typically offer limited control over the polymer architecture, leading to broad molecular weight distributions. mdpi.com For example, the copolymerization of N-isopropylacrylamide (NIPAm) with 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA) can be carried out via free radical polymerization to study reaction kinetics. nih.gov

To achieve greater control over the polymerization process, reversible deactivation radical polymerization (RDRP) techniques are employed. mdpi.com These methods, which include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. mdpi.comresearchgate.net

Copper-mediated RDRP has been successfully applied to the polymerization of homo-polyacrylamides in aqueous solutions at 0.0 °C. mdpi.com Using a water-soluble initiator like dihydroxypropane-3-oxy-(2-bromo-2-methylpropionyl) in combination with a copper(I) bromide/Me₆TREN catalyst system allows for the synthesis of well-defined polydiethylacrylamide (PDEA) and polydimethylacrylamide (PDMA) with narrow molecular weight distributions. mdpi.com

Surface-initiated polymerization is another advanced application where the initiator design is paramount. Poly(N-isopropylacrylamide) (PNIPAAM) has been grafted from surfaces by first modifying them with self-assembled monolayers (SAMs) containing carboxylic acid groups. researchgate.net These groups are then derivatized with an azo-initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride, allowing the polymer chains to grow directly from the surface upon initiation. researchgate.net

Table 2: Radical Initiator Systems for N-Substituted Acrylamide Analogues

| Polymerization Type | Initiator System | Monomer(s) | Key Features/Findings | Reference |

|---|---|---|---|---|

| Free Radical Copolymerization | Not specified (typically AIBN or persulfate) | N-isopropylacrylamide (NIPAm), 2,3-dihydroxypropyl methacrylate (DHPMA) | Used to synthesize random copolymers and study reaction kinetics. nih.gov | nih.gov |

| Cu(0)-Mediated RDRP | Dihydroxypropane-3-oxy-(2-bromo-2-methylpropionyl) / CuBr / Me₆TREN | N,N-diethylacrylamide (DEA), N,N-dimethylacrylamide (DMA) | Controlled polymerization in aqueous solution at 0°C, yielding polymers with narrow MWD. mdpi.com | mdpi.com |

| Surface-Initiated FRP | 2,2'-azobis(2-amidinopropane) hydrochloride (immobilized on a SAM) | N-isopropylacrylamide (NIPAm) | Grafting of polymer brushes from a surface to create functional materials. researchgate.net | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (E)-N-isopropyl-2,3-diphenylacrylamide, ¹H, ¹³C, and, for its potential derivatives, ¹⁹F NMR would provide comprehensive structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Analysis

¹H NMR spectroscopy provides detailed information about the electronic environment of protons, allowing for the determination of the molecule's configuration and conformation. The expected chemical shifts for the protons in this compound are influenced by the presence of aromatic rings, the amide group, and the isopropyl moiety.

The vinylic proton is anticipated to appear as a singlet in the downfield region, typically between δ 6.0 and 8.0 ppm, due to the deshielding effects of the adjacent carbonyl group and the phenyl rings. The protons of the two phenyl groups would likely produce complex multiplets in the aromatic region, from approximately δ 7.0 to 7.5 ppm.

The N-H proton of the amide group is expected to show a signal that can vary in chemical shift, generally between δ 5.0 and 8.5 ppm, and its coupling to the adjacent isopropyl CH proton may be observed. The methine proton of the isopropyl group is expected to be a multiplet (septet) due to coupling with the six methyl protons, appearing around δ 4.0-4.5 ppm. The two methyl groups of the isopropyl moiety would likely be a doublet in the upfield region, around δ 1.0-1.5 ppm. The observation of distinct signals for the two phenyl groups can provide insights into the rotational dynamics around the C-C single bonds.

Illustrative ¹H NMR Data Table for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| N-H (Amide) | 5.0 - 8.5 | Broad Singlet / Doublet |

| C₆H₅ (Aromatic) | 7.0 - 7.5 | Multiplet |

| =CH (Vinylic) | 6.0 - 8.0 | Singlet |

| CH (Isopropyl) | 4.0 - 4.5 | Septet |

| CH₃ (Isopropyl) | 1.0 - 1.5 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 160-180 ppm. The olefinic carbons of the acrylamide (B121943) backbone would resonate between δ 120 and 150 ppm. The aromatic carbons of the two phenyl rings would also appear in this region, which can sometimes lead to signal overlap. The ipso-carbons of the phenyl rings would have distinct chemical shifts compared to the other aromatic carbons. The methine carbon of the isopropyl group is expected around δ 40-50 ppm, while the methyl carbons would be found in the upfield region, typically between δ 20 and 30 ppm.

Illustrative ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 160 - 180 |

| C (Aromatic) | 120 - 150 |

| C=C (Olefinic) | 120 - 150 |

| CH (Isopropyl) | 40 - 50 |

| CH₃ (Isopropyl) | 20 - 30 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several key absorption bands. A prominent absorption due to the N-H stretching vibration of the secondary amide should appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is expected to produce a strong, sharp peak around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1520-1570 cm⁻¹.

The C=C stretching vibration of the alkene and the aromatic rings would likely be observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are expected just above 3000 cm⁻¹, while the C-H stretching of the aliphatic isopropyl group would be just below 3000 cm⁻¹. Characteristic C-H bending vibrations for the phenyl groups would also be present in the fingerprint region (below 1500 cm⁻¹).

Illustrative FT-IR Data Table for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3500 |

| C-H (Aromatic/Vinylic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | < 3000 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| C=C (Aromatic/Alkene) | Stretch | 1450 - 1600 |

| N-H (Amide II) | Bend | 1520 - 1570 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the precise molecular formula of a compound. For this compound (C₂₄H₂₃NO), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺. This allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corresponding to the loss of fragments such as the isopropyl group or parts of the diphenylacrylamide core.

Illustrative HRMS Data for this compound

| Ion | Calculated m/z |

| [C₂₄H₂₃NO + H]⁺ | 342.1858 |

| [C₂₄H₂₃NO + Na]⁺ | 364.1677 |

Low-Resolution Mass Spectrometry (LRMS)

Low-Resolution Mass Spectrometry (LRMS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, LRMS would be employed to confirm its molecular mass. In this process, the molecule is ionized, and the resulting molecular ion [M]+ is detected. The expected nominal molecular weight for this compound (C18H19NO) is approximately 277 g/mol . LRMS analysis would be expected to show a prominent peak at or near this m/z value, confirming the compound's identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The electronic transitions within the chromophores of this compound—specifically the π-systems of the two phenyl rings and the acrylamide moiety—would result in a characteristic absorption spectrum. The conjugated system involving the phenyl groups and the carbon-carbon double bond is expected to produce strong absorption bands in the UV region. The position and intensity of these bands (λmax) provide insights into the electronic structure of the molecule.

X-Ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is used to calculate a three-dimensional map of the electron density within the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. wikipedia.orgnih.gov

For this compound, a successful X-ray crystallographic analysis would provide precise data on:

Molecular Conformation: The spatial arrangement of the isopropyl and diphenyl groups relative to the acrylamide backbone.

Bond Lengths and Angles: Exact measurements of the covalent bonds and the angles between them.

Stereochemistry: Unambiguous confirmation of the (E)-configuration at the carbon-carbon double bond.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the N-H and C=O groups) and van der Waals forces that dictate the crystal packing. nih.gov

This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a solid-state environment.

Thermogravimetric Analysis (TGA) for Polymeric Derivatives

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. For polymeric derivatives of this compound, such as poly(N-isopropylacrylamide) (PNIPAM), TGA provides critical information about thermal stability and decomposition profiles. mdpi.com Studies on PNIPAM show that the polymer generally exhibits good thermal stability up to approximately 300-325°C. mdpi.comresearchgate.net The degradation process typically occurs in multiple stages. mdpi.combohrium.com A minor initial weight loss below 200°C is often attributed to the loss of bound water, while significant degradation involving the polymer side chains and backbone occurs at higher temperatures, typically in the 325°C to 410°C range. mdpi.comresearchgate.net

Table 1: Thermal Decomposition Stages of Poly(N-isopropylacrylamide) from TGA

| Temperature Range | Event | Description |

|---|---|---|

| < 200°C | Water Loss | Evaporation of residual moisture from the polymer matrix. researchgate.net |

| 200°C - 325°C | Stable Region | The polymer shows minimal weight loss, indicating thermal stability. mdpi.comresearchgate.net |

| 325°C - 425°C | Main Decomposition | Primary degradation stage involving the decomposition of side chains and the polymer backbone. mdpi.com |

Note: Data is based on findings for the related polymer, poly(N-isopropylacrylamide) (PNIPAM).

Dynamic Light Scattering (DLS) for Polymeric and Nanomaterial Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles or polymers in suspension. ssau.ru It measures the time-dependent fluctuations in scattering intensity caused by the Brownian motion of the particles. For polymeric and nanomaterial forms derived from N-isopropylacrylamide, DLS is essential for characterizing their hydrodynamic diameter and aggregation behavior in aqueous solutions. hgxx.org PNIPAM-based microgels are well-known for their thermo-responsive nature, exhibiting a lower critical solution temperature (LCST) around 32°C. hgxx.org Below the LCST, the polymer is hydrated and swollen; above it, the polymer dehydrates and collapses. DLS can precisely monitor this transition by measuring the change in particle size as a function of temperature. researchgate.net

Table 2: Hydrodynamic Radius (Rh) of PNIPAM Microgels at Different Temperatures Measured by DLS

| Temperature (°C) | Hydrodynamic Radius (nm) | State |

|---|---|---|

| 15 | 433 | Swollen |

| 25 | 416 | Swollen |

| 30 | 383 | Pre-transition |

Note: Data is based on experimental findings for poly(N-isopropylacrylamide) (PNIPAM) microgels. researchgate.net

Size-Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules in solution based on their size (hydrodynamic volume). It is the primary method for determining the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of a polymer.

Characterizing polymers like PNIPAM via SEC can be challenging due to potential interactions with the stationary phase. nih.govnih.gov However, specialized systems have been developed to achieve accurate measurements. Methanol has been shown to be a suitable mobile phase for analyzing PNIPAM. nih.govresearchgate.net Alternatively, aqueous systems containing additives like 0.2 M potassium iodide (KI) can be used to enable proper elution and characterization of block copolymers containing N-isopropylacrylamide. doi.orgnist.gov

Table 3: Example Molecular Weight Data for a PNIPAM Standard via SEC

| Parameter | Value | Description |

|---|---|---|

| Mv ( g/mol ) | 66,000 | Viscosity-average molecular weight. |

Note: Data is based on the analysis of a commercial poly(N-isopropylacrylamide) (PNIPAM) standard using a methanol-based SEC system. nih.gov

Reactivity and Mechanistic Investigations

Reactivity of the α,β-Unsaturated Carbonyl System in Addition Reactions

The core reactivity of (E)-N-isopropyl-2,3-diphenylacrylamide is centered around its electron-deficient α,β-unsaturated carbonyl system. This moiety is susceptible to nucleophilic attack, primarily through conjugate addition (Michael addition) at the β-carbon, which is activated by the electron-withdrawing nature of both the carbonyl group and the adjacent phenyl group.

A variety of nucleophiles can participate in Michael addition reactions with α,β-unsaturated amides. While specific studies on this compound are not extensively documented, the general reactivity of such systems suggests that soft nucleophiles like amines, thiols, and enolates would readily add to the β-position. For instance, the addition of an amine to the double bond would lead to the formation of a β-amino amide derivative. The reaction mechanism typically involves the initial attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

Catalytic hydrogenation represents another key addition reaction. In the presence of a suitable catalyst, such as palladium on carbon (Pd/C), the carbon-carbon double bond can be selectively reduced to yield the corresponding saturated amide, N-isopropyl-2,3-diphenylpropanamide. The conditions for such reactions, including hydrogen pressure and temperature, can be optimized to ensure complete saturation of the alkene without affecting the aromatic rings or the amide functionality.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, could potentially involve the α,β-unsaturated system, where it would act as a dienophile. However, the steric hindrance imposed by the two phenyl groups might reduce its reactivity in such transformations.

Transformations Involving the Aromatic Ring Systems

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions. The acrylamide (B121943) moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta-positions of the phenyl rings. However, the directing effect can be influenced by the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions that could be performed on this substrate include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto one or both of the aromatic rings.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups onto the aromatic rings, although the deactivating nature of the acrylamide group might necessitate harsh reaction conditions.

The relative reactivity of the two phenyl rings could also be a factor, potentially allowing for selective functionalization if one ring is electronically or sterically more accessible than the other.

Chemical Modifications of the N-Isopropyl Moiety

The N-isopropyl group, while generally robust, can undergo specific chemical transformations. One potential reaction is N-dealkylation, which involves the removal of the isopropyl group. This can be achieved under various conditions, including oxidative methods or through the use of specific reagents that cleave the C-N bond. Metabolic N-dealkylation is a known pathway for N-alkylamides in biological systems, often catalyzed by cytochrome P-450 enzymes. In a synthetic context, chemical methods for N-dealkylation can provide access to the corresponding primary amide.

While less common, it is also conceivable to perform reactions on the isopropyl group itself, such as free-radical halogenation at the tertiary carbon, although achieving selectivity over reactions at other sites in the molecule would be a significant challenge.

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity and stereoselectivity are crucial considerations in the reactions of this compound.

In addition reactions to the α,β-unsaturated system, the regioselectivity is strongly governed by the electronic nature of the double bond, with nucleophiles preferentially attacking the β-carbon.

Stereoselectivity becomes important in reactions that create new stereocenters. For example, in the Michael addition of a nucleophile to the β-carbon, a new stereocenter is formed. If the nucleophile or the substrate is chiral, or if a chiral catalyst is employed, it may be possible to achieve diastereoselective or enantioselective addition. The existing (E)-configuration of the double bond will also influence the stereochemical outcome of certain reactions, such as cycloadditions.

In electrophilic aromatic substitution , the regioselectivity is determined by the directing effects of the acrylamide substituent, favoring meta-substitution. Achieving selectivity between the two phenyl rings, if they are not chemically equivalent, would be a key aspect of regiocontrol.

Mechanistic Studies of Catalyzed Reactions (e.g., Metal-Ligand Cooperation)

While specific mechanistic studies for catalyzed reactions of this compound are scarce in the literature, insights can be drawn from studies on similar α,β-unsaturated amides. Transition metal catalysis plays a significant role in the functionalization of such compounds.

For instance, in catalytic hydrogenation , the mechanism involves the adsorption of the alkene onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond.

In metal-catalyzed cross-coupling reactions , which could potentially be applied to halogenated derivatives of the aromatic rings, the mechanism would likely follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Asymmetric catalysis offers a powerful tool for controlling stereoselectivity. For Michael additions, chiral organocatalysts or metal complexes with chiral ligands can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. The mechanism of such reactions often involves the formation of a transient chiral intermediate, which directs the approach of the nucleophile. For example, a chiral Lewis acid could coordinate to the carbonyl oxygen, activating the Michael acceptor and providing a stereocontrolled pathway for nucleophilic attack.

The table below summarizes some potential reactions and their expected outcomes based on the general reactivity of the functional groups present in this compound.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Key Mechanistic Features / Selectivity |

| Michael Addition | Nu: (e.g., R₂NH, RSH) | β-substituted N-isopropyl-2,3-diphenylpropanamide | Nucleophilic attack at the β-carbon; potential for stereoselectivity with chiral nucleophiles or catalysts. |

| Catalytic Hydrogenation | H₂, Pd/C | N-isopropyl-2,3-diphenylpropanamide | Syn-addition of hydrogen across the double bond. |

| Electrophilic Nitration | HNO₃, H₂SO₄ | meta-nitro substituted derivatives | Electrophilic attack on the aromatic ring; regioselectivity directed by the deactivating acrylamide group. |

| N-Dealkylation | Oxidizing agents or specific cleavage reagents | (E)-2,3-diphenylacrylamide | Cleavage of the N-isopropyl C-N bond. |

Computational and Theoretical Studies

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting how a ligand, such as (E)-N-isopropyl-2,3-diphenylacrylamide, might interact with a biological target, typically a protein or nucleic acid.

Preparation of the Receptor: A three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of this compound is generated and optimized.

Docking Simulation: A docking program systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity.

The results of such a study would predict the binding mode and affinity of the compound, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amide group in this compound could act as a hydrogen bond donor or acceptor, while the phenyl rings could engage in pi-stacking interactions with aromatic residues in a protein's active site.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties with a good balance of accuracy and computational cost.

For this compound, DFT calculations could provide valuable data on:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Spectroscopic Properties: Prediction of infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

A hypothetical DFT study on this compound might reveal the distribution of electron density, indicating the most likely sites for electrophilic and nucleophilic attack.

| Property | Predicted Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Dipole Moment | |

| Key Vibrational Frequencies | C=O stretch, N-H bend, C=C stretch |

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is essential.

Computational methods can be used to:

Identify Stable Conformers: By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, the low-energy, stable conformers can be identified.

Determine Rotational Barriers: The energy barriers for rotation around specific bonds can be calculated, providing insight into the molecule's flexibility.

Predict Stereochemical Outcomes: In reactions where new stereocenters are formed, computational analysis can help predict the preferred stereoisomer.

The "(E)" designation in the compound's name already specifies the stereochemistry around the carbon-carbon double bond. A conformational analysis would further explore the orientations of the two phenyl groups and the N-isopropyl group relative to the acrylamide (B121943) backbone.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility and kinetics of a reaction.

For the synthesis of this compound, computational modeling could be used to:

Propose a Reaction Pathway: For example, if the synthesis involves an amidation reaction, the model could elucidate the steps of nucleophilic attack, tetrahedral intermediate formation, and proton transfer.

Calculate Activation Energies: The energy of the transition state determines the activation energy of the reaction, which is related to the reaction rate.

Investigate the Role of Catalysts: If a catalyst is used, computational methods can model how it interacts with the reactants to lower the activation energy.

Such studies provide a microscopic view of the reaction, complementing experimental observations and aiding in the optimization of reaction conditions.

Advanced Applications in Materials Science and Organic Synthesis

Role as Monomers in the Synthesis of Functional Polymers

The polymerization of acrylamide (B121943) monomers is a cornerstone of functional polymer synthesis. The most studied member of this family is N-isopropylacrylamide (NIPAM), which readily undergoes polymerization via free-radical and controlled radical polymerization methods to form poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer. nih.govwikipedia.org

In contrast, the polymerization of (E)-N-isopropyl-2,3-diphenylacrylamide presents significant challenges. The presence of two bulky phenyl groups at the 2- and 3-positions of the acrylamide backbone introduces substantial steric hindrance. This hindrance can impede the approach of propagating radical species, potentially leading to low polymerization rates and the formation of low molecular weight oligomers rather than high polymers.

Furthermore, the incorporation of two large, hydrophobic phenyl groups would drastically alter the properties of any resulting polymer. Unlike PNIPAM, which exhibits a delicate hydrophilic-hydrophobic balance responsible for its thermal responsiveness in water, a polymer derived from this compound would be expected to be highly hydrophobic and likely insoluble in aqueous media. While this property could be exploited in the synthesis of specialized hydrophobic or rigid polymer systems, detailed research on the homopolymerization of this monomer and the characterization of the resulting materials is not extensively reported in the scientific literature. Copolymers incorporating this monomer could be synthesized to tune properties such as refractive index, thermal stability, or hydrophobicity, but such examples remain a niche area of investigation. researchgate.netresearchgate.netresearchgate.net

Development of Stimuli-Responsive Polymeric Architectures (e.g., Hydrogels, Nanogels)

Stimuli-responsive polymers, which undergo significant property changes in response to external triggers like temperature or pH, are critical in fields such as drug delivery and tissue engineering. nih.govmedcraveonline.com Hydrogels and nanogels are prominent examples of these "smart" materials. researchgate.netsemanticscholar.orgmdpi.comnih.gov The archetypal thermoresponsive polymer, PNIPAM, forms hydrogels that exhibit a reversible volume phase transition temperature (VPTT) in water at approximately 32°C. mdpi.commdpi.com Below this temperature, the polymer is hydrophilic and swollen with water; above it, the polymer becomes hydrophobic and collapses, expelling water. nih.govpsu.edu

The chemical structure of this compound makes it an unlikely candidate for creating conventional aqueous stimuli-responsive hydrogels. The overwhelming hydrophobicity imparted by the two phenyl groups would disrupt the sensitive hydrophilic-hydrophobic balance required for a thermal transition in water. Consequently, polymers based on this monomer are not expected to exhibit the lower critical solution temperature (LCST) behavior characteristic of PNIPAM. nih.gov Therefore, the development of stimuli-responsive hydrogels and nanogels based on the homopolymer of this compound has not been a primary focus of research.

Precursors for Complex Organic Architectures and Heterocyclic Systems

While its utility in polymer science is limited, the acrylamide scaffold of this compound makes it a potentially valuable precursor in organic synthesis. The reactivity of structurally related compounds provides a strong indication of its synthetic potential.

A notable example is the use of a closely related analogue, (E)-N-isopropyl-3-tosylacrylamide , as a β-acylvinyl anion equivalent. rsc.org This compound can be treated with two equivalents of an organolithium reagent, such as methyllithium, to form a dilithiated intermediate. This dianion is a powerful nucleophile that can react with various electrophiles, particularly aldehydes, to construct more complex molecules. rsc.org

The reaction of this dilithiated species with an aldehyde yields a γ-hydroxy amide derivative. Subsequent treatment of this intermediate can lead to two distinct classes of products depending on the reaction conditions. Acid-catalyzed cyclization with hydrochloric acid results in the formation of substituted 3-tosyl-α,β-butenolides , which are important heterocyclic motifs. Alternatively, thermal isomerization of the γ-hydroxy amide leads to the formation of various 1,4-dicarbonyl compounds . rsc.org This dual reactivity highlights the versatility of the acrylamide core as a building block for both heterocyclic and acyclic systems.

Based on this precedent, it is plausible that this compound could undergo similar transformations, serving as a precursor for generating complex architectures containing multiple phenyl groups.

| Reactant | Conditions | Intermediate | Final Product Class | Key Transformation |

|---|---|---|---|---|

| (E)-N-isopropyl-3-tosylacrylamide + Aldehyde (R-CHO) | 1. 2 equiv. MeLi, -78°C 2. R-CHO | γ-Hydroxy amide derivative | N/A | Nucleophilic addition of dilithiated acrylamide to aldehyde. |

| γ-Hydroxy amide derivative | HCl (aq.) | N/A | 3-Tosyl-α,β-butenolide | Acid-catalyzed intramolecular cyclization and elimination. |

| γ-Hydroxy amide derivative | Heat (Thermal Isomerization) | N/A | 1,4-Dicarbonyl compound | Solvent-dependent thermal rearrangement. |

Design of Chemical Probes for Biological System Investigations

Chemical probes are molecules designed to interact with and report on specific components or processes within biological systems. Their design often involves integrating a recognition element (for binding a target) with a signaling unit (such as a fluorophore).

The this compound structure contains a diphenyl-substituted alkene, a motif that could potentially exhibit fluorescent properties. However, its application in the design of chemical probes has not been documented. The chemical principles for developing a probe from this scaffold would involve its functionalization with specific binding groups (e.g., ligands for a protein receptor) or reactive moieties that can covalently link to a target. The inherent hydrophobicity of the molecule would be a critical factor to consider, as it would influence solubility in biological media and non-specific binding to cellular components.

Ligand Design for Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. The design of effective ligands is a central theme in modern catalysis.

The this compound molecule possesses potential coordination sites, including the amide oxygen and the π-system of the alkene. However, its use as a ligand in organometallic catalysis is not reported in the literature. The steric bulk of the two phenyl groups and the N-isopropyl group would likely influence the coordination geometry and stability of any resulting metal complex. While acrylamide-based ligands are known, the specific substitution pattern of this compound makes its coordination chemistry a subject for future exploration rather than established application.

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of specialized amides like (E)-N-isopropyl-2,3-diphenylacrylamide is a prime area for the application of green chemistry principles. Traditional amide synthesis often involves stoichiometric activating agents that generate significant waste. nih.gov Future research will likely focus on catalytic methods that improve atom economy and reduce environmental impact.

Key Research Objectives:

Catalytic Direct Amidation: Developing novel catalysts for the direct condensation of 2,3-diphenylacrylic acid and isopropylamine (B41738) would be a significant advancement. Research into organocatalysts and boron-based catalysts for direct amidation is a promising avenue. acs.org

Biocatalytic Approaches: The use of enzymes, such as lipases, for amide bond formation offers a highly sustainable and efficient alternative. acs.orgmdpi.com Investigating the enzymatic synthesis of this compound could lead to milder reaction conditions and higher selectivity. acs.orgmdpi.com

Photocatalysis: Recent advancements have demonstrated the use of photocatalysts for amide synthesis under mild conditions. rsc.org Exploring light-mediated pathways for the formation of the target compound could offer energy-efficient and highly controlled synthetic routes. rsc.org

Solvent Selection: The use of greener and safer solvents, such as cyclopentyl methyl ether, in enzymatic amidation processes is a critical aspect of sustainable synthesis. acs.orgmdpi.com

Emerging Challenges:

Catalyst Stability and Reusability: A major challenge in developing catalytic systems is ensuring the long-term stability and efficient recyclability of the catalyst to make the process economically viable.

Substrate Scope: Catalytic systems developed for simpler amides may not be directly applicable to the sterically hindered this compound. Overcoming the steric hindrance posed by the two phenyl groups and the isopropyl group will be a key challenge.

Stereoselectivity: Ensuring the retention of the (E)-configuration during synthesis is crucial, as the geometric isomerism can significantly impact the compound's properties and reactivity.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The α,β-unsaturated amide moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations. Future research should aim to uncover novel reactivity patterns beyond well-established reactions like Michael additions.

Potential Areas of Investigation:

Asymmetric Transformations: The development of catalytic enantioselective reactions, such as conjugate additions to the α,β-unsaturated system, would be highly valuable for the synthesis of chiral molecules. nih.govchemrxiv.org

Deconjugative Isomerization: Investigating the controlled isomerization of the α,β-double bond to a β,γ-position could open up new synthetic pathways to different structural motifs. researchgate.net

Cycloaddition Reactions: The electron-deficient double bond could potentially participate in various cycloaddition reactions, leading to the formation of complex cyclic structures.

Radical Reactions: Exploring the reactivity of the acrylamide (B121943) moiety under radical conditions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Emerging Challenges:

Reactivity Control: The electronic and steric effects of the two phenyl groups and the N-isopropyl group will significantly influence the reactivity of the double bond and the amide functionality. Achieving high chemo- and regioselectivity in transformations will be a primary challenge.

Catalyst Design: Designing catalysts that can effectively control the stereochemical outcome of reactions involving this sterically demanding substrate will require innovative approaches in catalyst development.

Integration into Advanced Functional Materials beyond Current Scopes

While polyacrylamides are widely used, the incorporation of the rigid and bulky 2,3-diphenyl and N-isopropyl substituents into a polymer backbone could lead to materials with unique properties.

Future Research in Materials Science:

Novel Polymers: The polymerization of this compound, either as a homopolymer or a copolymer, could yield polymers with high thermal stability, specific optical properties, or altered solubility characteristics due to the bulky hydrophobic groups.

Smart Materials: N-isopropylacrylamide is well-known for producing thermosensitive polymers (poly(NIPAM)). Investigating whether polymers containing the this compound unit retain or exhibit modified thermosensitivity could lead to new "smart" materials for applications in sensors, actuators, or drug delivery systems.

Conducting Polymers: While polyacrylamides are typically insulators, creating composites with conducting polymers could lead to new functional materials for electronic applications. mdpi.com The specific properties of a poly(this compound) matrix in such composites would be an interesting area of study. mdpi.com

Emerging Challenges:

Polymerizability: The steric hindrance of the monomer may pose challenges for polymerization, potentially leading to low molecular weight polymers or requiring specialized polymerization techniques.

Material Processing: The properties of the resulting polymers, such as solubility and melt processability, will need to be thoroughly characterized to determine their suitability for various applications.

Structure-Property Correlation: Establishing a clear relationship between the monomer structure and the macroscopic properties of the resulting polymer will be crucial for the rational design of new materials.

Comprehensive Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A deep understanding of the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to all the areas mentioned above. An integrated approach combining experimental studies with computational modeling will be essential.

Key Methodologies:

Kinetic Studies: Experimentally measuring reaction rates for various transformations will provide quantitative data on the compound's reactivity. acs.org

Spectroscopic Analysis: Detailed spectroscopic studies (NMR, IR, UV-Vis) can provide insights into the electronic structure and conformation of the molecule.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict reactivity, and understand the electronic and steric effects of the substituents. acs.orgdntb.gov.uaresearchgate.net This can help in elucidating transition states and predicting the feasibility of novel transformations. chemrxiv.orgacs.org

Research Questions to Address:

How do the phenyl and isopropyl groups influence the electrophilicity of the β-carbon and the nucleophilicity of the amide nitrogen?

What is the conformational preference of the molecule, and how does this affect its reactivity?

Can computational models accurately predict the outcomes of reactions and guide the design of new experiments? dntb.gov.ua

Emerging Challenges:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.